molecular formula C22H16ClN5OS B11230817 5-chloro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-1-naphthamide CAS No. 1071400-77-5

5-chloro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-1-naphthamide

Cat. No.: B11230817
CAS No.: 1071400-77-5
M. Wt: 433.9 g/mol
InChI Key: DZGAOCPZMDMWGT-UHFFFAOYSA-N
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Description

5-CHLORO-N-[(4-{3-METHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)METHYL]NAPHTHALENE-1-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least two different elements

Preparation Methods

The synthesis of 5-CHLORO-N-[(4-{3-METHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)METHYL]NAPHTHALENE-1-CARBOXAMIDE involves multiple steps, starting from readily available starting materials. The synthetic route typically involves the formation of the triazole and thiadiazole rings, followed by their fusion with the naphthalene and phenyl groups. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure conditions to ensure the desired product yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like chlorine. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used .

Scientific Research Applications

5-CHLORO-N-[(4-{3-METHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)METHYL]NAPHTHALENE-1-CARBOXAMIDE has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, it has shown promise as an antimicrobial, anticancer, and anti-inflammatory agent. In materials science, it is being explored for its potential use in the development of advanced materials with unique properties. Additionally, its unique structure makes it a valuable compound for studying the structure-activity relationships in heterocyclic compounds .

Mechanism of Action

The mechanism of action of 5-CHLORO-N-[(4-{3-METHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)METHYL]NAPHTHALENE-1-CARBOXAMIDE involves its interaction with specific molecular targets and pathways in the biological system. The triazole and thiadiazole rings in its structure allow it to bind to various enzymes and receptors, thereby modulating their activity. This interaction can lead to the inhibition of certain biological processes, making it a potential therapeutic agent .

Comparison with Similar Compounds

When compared to other similar compounds, 5-CHLORO-N-[(4-{3-METHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)METHYL]NAPHTHALENE-1-CARBOXAMIDE stands out due to its unique combination of triazole and thiadiazole rings. Similar compounds include other triazole and thiadiazole derivatives, such as fluconazole and voriconazole, which are used as antifungal agents.

Properties

CAS No.

1071400-77-5

Molecular Formula

C22H16ClN5OS

Molecular Weight

433.9 g/mol

IUPAC Name

5-chloro-N-[[4-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]naphthalene-1-carboxamide

InChI

InChI=1S/C22H16ClN5OS/c1-13-25-26-22-28(13)27-21(30-22)15-10-8-14(9-11-15)12-24-20(29)18-6-2-5-17-16(18)4-3-7-19(17)23/h2-11H,12H2,1H3,(H,24,29)

InChI Key

DZGAOCPZMDMWGT-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNC(=O)C4=CC=CC5=C4C=CC=C5Cl

Origin of Product

United States

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